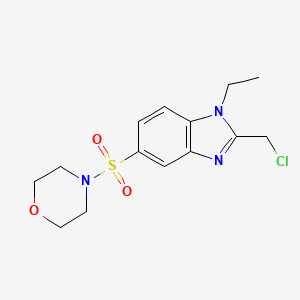

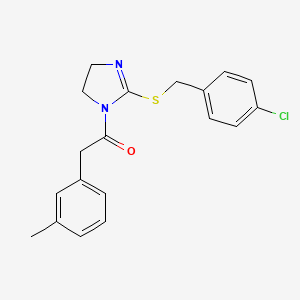

![molecular formula C23H25N3S B2558020 N-phenethyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393830-30-3](/img/structure/B2558020.png)

N-phenethyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrrolopyrazine derivatives are a class of heterocyclic compounds . They are known to possess interesting biological and pharmacological activities . These compounds are often synthesized from pyrazole and triazole/isoxazole scaffolds .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives often involves the use of 2-azidoacrylic acid derivatives with pyrrolphenylketone as a key stage . The reaction of sodium 3- (5-methyl-1- (p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt is also a common method .Chemical Reactions Analysis

The chemical reactions involving pyrrolopyrazine derivatives often involve the construction of bicyclic systems containing the imidazole nucleus . Methods for obtaining derivatives of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyrimidine have been studied, and methods have been developed for catalytic hydrogenation of these compounds .Wissenschaftliche Forschungsanwendungen

Structural and Molecular Studies

The synthesis and structural characterization of related compounds, such as 1,2,4-triazole derivatives prepared by oxidative cyclization of thiosemicarbazides, offer insights into molecular structures and supramolecular assembly. These studies, involving single-crystal X-ray diffraction, are foundational for understanding the chemical and physical properties of such compounds (Mirian Artime et al., 2018).

Anticancer Potential

Research into bidentate pyrazolyl thiosemicarbazones and their copper and ruthenium complexes has demonstrated significant cytotoxicity against human colonic adenocarcinoma cell lines. This suggests potential therapeutic applications in cancer treatment, emphasizing the importance of structural studies in developing effective anticancer agents (Orsolya Dömötör et al., 2020).

Synthetic Chemistry Innovations

The iodine-mediated synthesis of novel pyrazole derivatives showcases the efficiency of using iodine as a desulfurizing agent to promote cyclization reactions. This research contributes to the field of synthetic organic chemistry by developing new methods for synthesizing complex molecules (M. Mahdavi et al., 2016).

Development of Antimicrobial Agents

The synthesis of new pyridopyrimidinone-based thiadiazoles and pyrazolines has been explored for their potential as anti-breast cancer agents. These studies not only reveal the synthesis mechanisms but also evaluate the compounds' antitumor activity, indicating their utility in developing new antimicrobial substances (S. M. Gomha et al., 2017).

Corrosion Inhibition

Research on N-phenethylhydrazinecarbothioamide as a corrosion inhibitor for mild steel in sulfuric acid solution highlights its potential application in protecting industrial materials. The studies focus on the inhibitor's efficiency and the mechanism of action, which involves chemical adsorption on the metal surface (L. M. Shaker et al., 2021).

Zukünftige Richtungen

The future directions in the field of pyrrolopyrazine derivatives involve the synthesis of new compounds with potential bioactivity and pharmaceutical activity . This includes the development of new TSPO ligands in the series of N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides with high anxiolytic activity .

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)-N-(2-phenylethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3S/c1-18-9-11-20(12-10-18)22-21-8-5-15-25(21)16-17-26(22)23(27)24-14-13-19-6-3-2-4-7-19/h2-12,15,22H,13-14,16-17H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCGEJDFLXYRLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=S)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

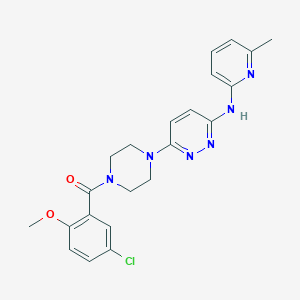

![N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2557939.png)

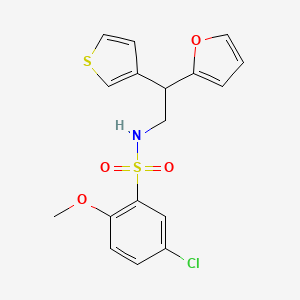

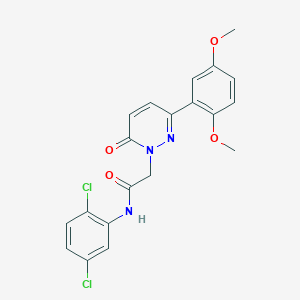

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2557942.png)

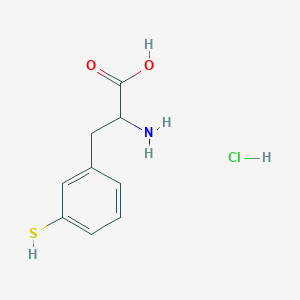

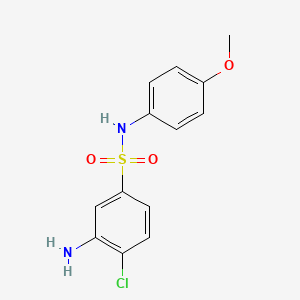

![4-[Methyl(phenyl)amino]benzene-1-carboximidamide hydrochloride](/img/structure/B2557952.png)

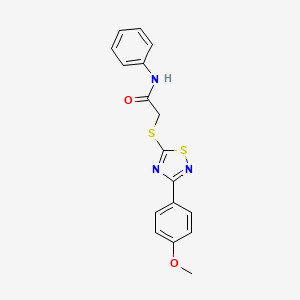

![(Z)-2-Cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2557957.png)

![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557959.png)